molecular formula C23H30N2O4S B11332454 1-[(4-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11332454
M. Wt: 430.6 g/mol
InChI Key: HBHUSMSDVSTPDN-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a propan-2-yloxy phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include p-toluenesulfonyl chloride, piperidine, and various solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:

Uniqueness

What sets 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(3-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-17(2)29-22-6-4-5-21(15-22)24-23(26)20-11-13-25(14-12-20)30(27,28)16-19-9-7-18(3)8-10-19/h4-10,15,17,20H,11-14,16H2,1-3H3,(H,24,26)

InChI Key

HBHUSMSDVSTPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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